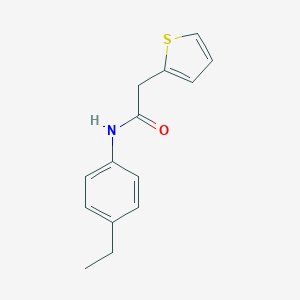

N-(4-ethylphenyl)-2-(2-thienyl)acetamide

Description

Significance of Thiophene (B33073) Heterocycles as Pharmacophores in Drug Discovery

The thiophene ring, a five-membered sulfur-containing heterocycle, is a privileged pharmacophore in medicinal chemistry, valued for its diverse biological properties. google.comacs.org Its structural similarity to a phenyl ring allows it to act as a bioisostere, a substitute for a benzene (B151609) ring in a drug candidate, which can lead to improved pharmacological profiles. google.com The sulfur atom in the thiophene ring can participate in hydrogen bonding, enhancing drug-receptor interactions. google.com

Thiophene and its derivatives are integral components of numerous FDA-approved drugs and are investigated for a wide range of therapeutic applications, including:

Anti-inflammatory agents : Several approved drugs for treating inflammation incorporate a thiophene ring. google.com

Antimicrobial and Antifungal agents : Thiophene derivatives have shown significant activity against various bacterial and fungal strains. nih.govgoogle.com

Anticancer agents : The thiophene nucleus is a key feature in several compounds investigated for their anticancer properties. google.com

Anticonvulsant and Antipsychotic medications : The unique electronic properties of thiophene contribute to its use in developing drugs for neurological disorders. nih.gov

The versatility of the thiophene ring allows for a wide range of chemical modifications, enabling chemists to fine-tune the pharmacokinetic and pharmacodynamic properties of drug candidates. google.com

Role of the Acetamide (B32628) Moiety in Bioactive Molecules and Pharmaceutical Design

The acetamide group (CH₃CONH-) is a fundamental functional group in organic chemistry and is particularly significant in the realm of medicinal chemistry. openaccessjournals.comnih.gov It is a common feature in many biologically active compounds and approved drugs. nih.gov The amide bond is relatively stable under physiological conditions, providing a reliable linkage within a drug molecule. orgsyn.org

Key aspects of the acetamide moiety in pharmaceutical design include:

Hydrogen Bonding : Amides can act as both hydrogen bond donors and acceptors, facilitating crucial interactions with biological targets like proteins and enzymes. orgsyn.orgnih.gov

Structural Scaffold : The acetamide linkage is a versatile scaffold for connecting different pharmacophoric groups, allowing for the creation of hybrid molecules with potentially enhanced or novel activities. sid.ir

Modulation of Physicochemical Properties : The incorporation of an acetamide group can influence a molecule's solubility, lipophilicity, and metabolic stability, all of which are critical for drug efficacy.

Prodrug Design : The acetamide functional group can be used in prodrug strategies, where it is later hydrolyzed in the body to release the active drug. sid.ir

Derivatives of acetamide have been explored for a multitude of therapeutic applications, including as anticancer, anti-inflammatory, and antimicrobial agents. openaccessjournals.com

Classification and General Research Context of N-(4-ethylphenyl)-2-(2-thienyl)acetamide within Amide Derivatives

This compound belongs to the class of N-aryl acetamides, which are characterized by an acetamide group where the nitrogen atom is attached to an aromatic ring. More specifically, it is a thienyl-substituted N-aryl acetamide. The synthesis of such compounds typically involves the reaction of a substituted aniline (B41778) (in this case, 4-ethylaniline) with an activated form of a carboxylic acid (2-(2-thienyl)acetic acid). acs.org

The general structure combines the pharmacophoric features of the thiophene ring and the N-aryl acetamide moiety, making it a molecule of interest for biological screening. Research into related compounds suggests a high potential for diverse pharmacological activities.

Overview of Current Research Landscape on Thienyl- and Aryl-Acetamides

The current research landscape for thienyl- and aryl-acetamides is vibrant and diverse, with numerous studies exploring their synthesis and a wide array of biological activities.

Synthesis: The primary method for synthesizing N-aryl acetamides involves the acylation of an aniline with a carboxylic acid or its derivative. A common and effective laboratory method is the reaction of an acyl chloride with an amine. For instance, the synthesis of the related compound, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, was achieved by first converting 2-(thiophen-2-yl)acetic acid to its acyl chloride using thionyl chloride, followed by reaction with 2-aminothiophene-3-carbonitrile. acs.org A similar two-step process could be envisioned for the synthesis of this compound.

Biological Activities: Research on structurally similar compounds has revealed a broad spectrum of biological activities, as highlighted in the table below.

| Compound Class | Reported Biological Activities |

| Thienyl-acetamides | Antimicrobial, Antioxidant, Insecticidal acs.org |

| N-Aryl-acetamides | Anti-inflammatory, Analgesic, Anticancer, Antimalarial google.comopenaccessjournals.com |

| Thiazole-containing Acetamides | Anticancer |

| Pyridine-containing Acetamides | Pesticidal |

For example, a study on aryl amino acetamides identified them as inhibitors of ring-stage development in the malaria parasite, Plasmodium falciparum, by targeting the lipid-transfer protein PfSTART1. Another study on novel thienylpyridyl- and thioether-containing acetamides demonstrated their potential as pesticidal agents. Furthermore, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide has been shown to possess moderate antioxidant and significant antimicrobial activity against various bacterial and yeast strains. acs.org

This extensive body of research on related compounds underscores the potential of this compound as a candidate for biological investigation across multiple therapeutic areas. The combination of the established pharmacophore of the thiophene ring with the versatile N-aryl acetamide scaffold provides a strong rationale for its synthesis and further pharmacological evaluation.

Structure

3D Structure

Properties

CAS No. |

349432-82-2 |

|---|---|

Molecular Formula |

C14H15NOS |

Molecular Weight |

245.34g/mol |

IUPAC Name |

N-(4-ethylphenyl)-2-thiophen-2-ylacetamide |

InChI |

InChI=1S/C14H15NOS/c1-2-11-5-7-12(8-6-11)15-14(16)10-13-4-3-9-17-13/h3-9H,2,10H2,1H3,(H,15,16) |

InChI Key |

KGOUDXFMNOGJIJ-UHFFFAOYSA-N |

SMILES |

CCC1=CC=C(C=C1)NC(=O)CC2=CC=CS2 |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)CC2=CC=CS2 |

Origin of Product |

United States |

Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

In the ¹H NMR spectrum of an N-aryl-2-(2-thienyl)acetamide derivative, distinct signals corresponding to the protons of the ethylphenyl and thienyl moieties, as well as the acetamide (B32628) bridge, are expected. For the analogous N-(4-Bromophenyl)-2-(2-thienyl)acetamide, the amide proton (NH) typically appears as a singlet at approximately 10.30 ppm. nih.gov The protons of the 4-substituted phenyl ring would manifest as two doublets in the aromatic region, around 7.48-7.60 ppm. nih.gov The protons of the thiophene (B33073) ring are expected to produce a multiplet and a doublet of doublets between 6.96 and 7.38 ppm. nih.gov A key singlet, corresponding to the methylene (B1212753) (-CH₂CO-) protons of the acetamide group, is anticipated around 3.87 ppm. nih.gov For N-(4-ethylphenyl)-2-(2-thienyl)acetamide, additional signals for the ethyl group would be a quartet around 2.6 ppm and a triplet around 1.2 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound based on analogue data (Data presented is based on known shifts for similar structural motifs and should be considered predictive.)

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| Amide (N-H) | ~10.3 | Singlet |

| Aromatic (Phenyl H) | ~7.1-7.5 | Multiplet |

| Thienyl (H-5) | ~7.4 | Doublet |

| Thienyl (H-3, H-4) | ~7.0 | Multiplet |

| Methylene (-CH₂CO-) | ~3.9 | Singlet |

| Ethyl (-CH₂-) | ~2.6 | Quartet |

| Ethyl (-CH₃) | ~1.2 | Triplet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For N-(4-Bromophenyl)-2-(2-thienyl)acetamide, the carbonyl carbon (C=O) of the amide group resonates at approximately 168.1 ppm. nih.gov The carbon atoms of the phenyl and thienyl rings exhibit signals in the range of 114.8 to 138.3 ppm. nih.gov The methylene carbon (-CH₂CO-) is typically observed around 37.4 ppm. nih.gov In the case of this compound, the ethyl group carbons would introduce two additional signals, one around 28 ppm for the methylene carbon and another around 15 ppm for the methyl carbon.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound based on analogue data (Data presented is based on known shifts for similar structural motifs and should be considered predictive.)

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Carbonyl (C=O) | ~168 |

| Aromatic/Thienyl (C) | ~115-140 |

| Methylene (-CH₂CO-) | ~37 |

| Ethyl (-CH₂-) | ~28 |

| Ethyl (-CH₃) | ~15 |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the amide and aromatic functionalities. In the spectrum of the related N-(4-Bromophenyl)-2-(2-thienyl)acetamide, a strong absorption band corresponding to the C=O stretching vibration of the amide group is observed at 1660 cm⁻¹. nih.gov The N-H stretching vibration of the amide is expected to appear as a sharp peak in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while C-H stretching vibrations of the ethyl and methylene groups appear just below 3000 cm⁻¹. The C-N stretching of the amide group usually appears in the 1400-1200 cm⁻¹ region.

Table 3: Expected Infrared (IR) Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Amide) | 3300-3500 | Medium-Strong |

| Aromatic C-H Stretch | >3000 | Medium-Weak |

| Aliphatic C-H Stretch | <3000 | Medium-Weak |

| C=O Stretch (Amide I) | ~1660 | Strong |

| N-H Bend (Amide II) | ~1550 | Medium |

| C-N Stretch | 1200-1400 | Medium |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Elucidation

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For this compound, the molecular ion peak [M]⁺ would confirm its molecular weight of 259.35 g/mol . While specific fragmentation data for the title compound is not detailed in the provided search results, the fragmentation of a similar compound, N-(4-Bromophenyl)-2-(2-thienyl)acetamide, shows a molecular ion peak at m/z 297, corresponding to its molecular weight. nih.gov Common fragmentation pathways for such amides involve cleavage of the amide bond and fragmentation of the side chains. Expected fragments for this compound would include the thienylacetyl cation (m/z 141) and the 4-ethylphenylaminium cation (m/z 120).

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and torsion angles. Although a crystal structure for this compound is not available in the searched literature, the structures of N-(2,6-Dimethylphenyl)-2-(2-thienyl)acetamide and N-(4-Bromophenyl)-2-(2-thienyl)acetamide have been reported, offering valuable comparative insights. nih.gov

Analysis of Molecular Conformation and Geometry

In the crystal structure of N-(4-Bromophenyl)-2-(2-thienyl)acetamide, the molecule is observed to be twisted. nih.gov The dihedral angle between the thiophene and benzene (B151609) rings is approximately 70.0°. nih.gov The amide group typically adopts an anti-conformation, which facilitates the formation of intermolecular hydrogen bonds. nih.gov Specifically, N-H···O hydrogen bonds often link molecules into chains or other supramolecular assemblies. nih.gov It is expected that this compound would adopt a similarly twisted conformation, with the ethylphenyl and thienylacetyl groups oriented to minimize steric hindrance. The precise bond lengths and angles would be consistent with standard values for sp² and sp³ hybridized carbon, nitrogen, and oxygen atoms.

Investigation of Intermolecular Interactions

The solid-state architecture of crystalline organic compounds is dictated by a variety of intermolecular interactions, including classical hydrogen bonds, weaker C-H···O and C-H···π contacts, and π-π stacking interactions. The interplay of these forces determines the molecular packing and can significantly influence the material's physical properties.

In the absence of a crystal structure for this compound, the analysis of a closely related analog, N-(2,6-Dimethylphenyl)-2-(2-thienyl)acetamide, provides valuable insights into the expected hydrogen bonding patterns. nih.govresearchgate.net The primary hydrogen bond anticipated in the crystal structure of this compound is the N—H···O interaction involving the amide functional group. In N-(2,6-Dimethylphenyl)-2-(2-thienyl)acetamide, molecules are observed to form supramolecular chains through N—H···O hydrogen bonds. nih.govresearchgate.net This is a common and robust motif in the crystal structures of secondary amides.

These chains are often reinforced by weaker C—H···O interactions, where a carbon-hydrogen bond acts as a donor to the carbonyl oxygen acceptor. nih.govresearchgate.net It is highly probable that similar N—H···O hydrogen-bonded chains, potentially supplemented by C-H···O interactions, are a defining feature of the crystal packing of this compound. The ethyl group on the phenyl ring could also participate in weak C-H···O or C-H···π interactions, further stabilizing the crystal lattice.

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

|---|---|---|---|---|

| N-H···O | 0.88 | - | - | - |

| C-H···O | 0.95-0.99 | - | - | - |

π-π stacking interactions are another significant non-covalent force that can influence the crystal packing of aromatic compounds. These interactions can occur between the phenyl and thienyl rings within the molecule or between adjacent molecules. The geometry of these interactions can vary from face-to-face to edge-to-face or parallel-displaced arrangements. rsc.org

In many N-aryl acetamides, the molecule adopts a twisted conformation where the aromatic rings are not coplanar. For instance, in N-(2,6-Dimethylphenyl)-2-(2-thienyl)acetamide, the dihedral angle between the thienyl and benzene rings is significant, which would preclude intramolecular π-π stacking. nih.govresearchgate.net However, intermolecular π-π stacking between the aromatic rings of adjacent molecules is a common feature in the crystal packing of such compounds. researchgate.netdoaj.org

Hirshfeld surface analysis is a powerful tool to visualize and quantify intermolecular contacts. For a related compound, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, Hirshfeld analysis revealed contributions from various contacts, including H···H, C···H, S···H, N···H, and O···H interactions. nih.govacs.orgresearchgate.net The presence of red and blue zones in the shape index map from a Hirshfeld analysis can indicate π-π stacking interactions. researchgate.net Although a specific analysis for this compound has not been reported, the presence of two aromatic rings suggests that π-π stacking is a likely contributor to its crystal packing. These interactions often occur in a parallel-displaced manner to minimize electrostatic repulsion. rsc.org

| Interaction Type | Contributing Atoms | Significance |

|---|---|---|

| Hydrogen Bonding | N-H···O, C-H···O | Major contribution to crystal packing, forming chains. |

| van der Waals | H···H, C···H, S···H | Significant contribution to the overall surface contacts. |

| π-π Stacking | Phenyl ↔ Thienyl rings (intermolecular) | Likely contributes to the stabilization of the crystal lattice. |

Biological Activity and Pharmacological Potential of N 4 Ethylphenyl 2 2 Thienyl Acetamide and Its Derivatives

Antimicrobial Activities

Thiophene (B33073) derivatives are recognized for their broad-spectrum antimicrobial properties, showing potential as antibacterial, antifungal, and antimycobacterial agents. nih.gov The N-(aryl)-2-(2-thienyl)acetamide scaffold, in particular, has been the subject of research to develop new antimicrobial drugs.

Derivatives of acetamide (B32628) have demonstrated notable antibacterial activity. Studies on various N-chloro aryl acetamide derivatives have shown that these compounds tend to be more effective against Gram-positive bacteria compared to Gram-negative strains. jocpr.com For instance, certain derivatives displayed excellent activity against Staphylococcus aureus and Bacillus subtilis, both Gram-positive bacteria. jocpr.com Some compounds in these series also showed promising activity against the Gram-negative bacterium Escherichia coli. jocpr.com

Similarly, other classes of acetamide derivatives, such as those of 2-mercaptobenzothiazole, have been synthesized and screened for their antibacterial potential. nih.gov Several of these compounds exhibited significant antibacterial activity against both Gram-positive and Gram-negative species, with some showing efficacy comparable to the standard drug levofloxacin. nih.gov In some cases, these derivatives have also shown promising antibiofilm potential. nih.gov

While specific data for N-(4-ethylphenyl)-2-(2-thienyl)acetamide is limited, the general antibacterial potential of related acetamide and thiophene structures suggests that this class of compounds is a promising area for the development of new antibacterial agents.

Interactive Data Table: Antibacterial Activity of Selected Acetamide Derivatives

Below is a summary of the minimum inhibitory concentration (MIC) for selected N-chloro aryl acetamide derivatives against various bacterial strains.

| Compound | R Group | E. coli (MIC, µg/mL) | P. aeruginosa (MIC, µg/mL) | S. aureus (MIC, µg/mL) | B. subtilis (MIC, µg/mL) |

| A1 | H | >500 | >500 | 50 | 100 |

| A2 | 2-Cl | 100 | 100 | 20 | 20 |

| A3 | 3-Cl | 100 | 100 | 50 | 100 |

| A4 | 4-Cl | 100 | 100 | 50 | 50 |

| A5 | 2-NO₂ | 50 | 100 | 20 | 20 |

| A8 | 2-CH₃ | 200 | 100 | 100 | 100 |

| A9 | 4-CH₃ | 200 | 100 | 100 | 100 |

| Data sourced from a study on N-chloro aryl acetamide derivatives. jocpr.com |

The development of novel antifungal agents is crucial due to the rise of fungal infections and drug resistance. Thiophene-containing compounds have been investigated for their potential in this area. For example, a series of N-(thiophen-2-yl) nicotinamide (B372718) derivatives were designed and synthesized, showing promising fungicidal activity. nih.govresearchgate.net

In a study, compounds from this series were tested against cucumber downy mildew (Pseudoperonospora cubensis), with some derivatives exhibiting excellent fungicidal effects, even superior to commercial fungicides like flumorph (B1672888) and mancozeb (B1675947) in field trials. nih.govresearchgate.net Specifically, one derivative, compound 4f, showed control efficacies of 70% and 79% at concentrations of 100 mg/L and 200 mg/L, respectively. nih.govresearchgate.net

While these findings are for N-(thiophen-2-yl) nicotinamide derivatives, they highlight the potential of the thiophene amide scaffold in developing new antifungal agents. Further research into N-(aryl)-2-(2-thienyl)acetamide derivatives could yield compounds with significant efficacy against various yeast and fungal species.

The emergence of multidrug-resistant tuberculosis (MDR-TB) has created an urgent need for new antimycobacterial drugs. Thiophene-2-ylacetamide derivatives have shown significant promise in this regard. Research has demonstrated that N-(aryl)-2-thiophen-2-ylacetamide derivatives possess in vitro antimycobacterial activities.

A series of novel thiophene-arylamide compounds, derived from a known inhibitor, were synthesized and evaluated for their activity against Mycobacterium tuberculosis. These derivatives demonstrated potent antimycobacterial activity and low cytotoxicity. Several compounds exhibited potent in vitro activity against both drug-susceptible and drug-resistant tuberculosis strains, with minimum inhibitory concentrations (MIC) in the range of 0.02–0.12 μg/mL for drug-susceptible strains.

These thiophene-arylamide derivatives were also tested against extensively drug-resistant TB (XDR-TB) strains and showed potent activities. The mechanism of action for some of these compounds was identified as the inhibition of the decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) enzyme, a key component in mycobacterial cell wall synthesis.

Anti-inflammatory Potential

Chronic inflammatory diseases pose a significant public health challenge, and the development of new anti-inflammatory agents with improved safety profiles is a key area of research. Thiophene derivatives are considered privileged structures in the design of new anti-inflammatory drugs, with some, like Tinoridine (B109012) and Tiaprofenic acid, already in clinical use. nih.govjocpr.com The presence of an amide group in these structures has been noted as important for their anti-inflammatory activity. jocpr.com

Non-steroidal anti-inflammatory drugs (NSAIDs) primarily exert their effects through the inhibition of cyclooxygenase (COX) enzymes, which exist as two main isoforms, COX-1 and COX-2. nih.gov The anti-inflammatory effects of NSAIDs are attributed to the inhibition of COX-2, while the common side effects, such as gastrointestinal issues, are linked to the inhibition of the constitutively expressed COX-1. nih.gov

Thiophene-based compounds have been a focus in the development of selective COX-2 inhibitors. galaxypub.co The structural features of these derivatives, including the presence of amide groups, are considered important for their interaction and inhibition of COX enzymes. jocpr.com While specific inhibitory data for this compound against COX-1 and COX-2 are not widely available, the general class of acetamide derivatives has been reviewed as a source of COX-II inhibitors. galaxypub.coarchivepp.com The development of hybrid molecules containing the acetamide group is an active area of research to create more selective and effective anti-inflammatory agents. galaxypub.co

The inflammatory response involves a complex cascade of mediators, including pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and IL-6. mdpi.commdpi.com The modulation of these mediators is a key strategy for controlling inflammation.

Studies on certain thioamide and acetamide derivatives have shown their potential to modulate these inflammatory pathways. For instance, a thiocyanoacetamide derivative demonstrated the ability to decrease the plasma levels of IL-1β and TNF-α in an animal model of inflammation. nih.gov In another study, N-(2-hydroxy phenyl) acetamide was found to reduce the serum levels of IL-1β and TNF-α in arthritic rats. nih.gov Although these studies were not conducted on this compound itself, they indicate that the broader class of acetamide derivatives can influence the production of key pro-inflammatory cytokines. The encapsulation of anti-inflammatory drugs into nanoparticles has also been shown to effectively reduce the release of inflammatory mediators like NO, TNF-α, IL-1β, and IL-6 from stimulated macrophages. mdpi.com

Antioxidant Activity

The antioxidant potential of chemical compounds is a crucial area of study, as oxidative stress is implicated in numerous pathological conditions. The capacity of a molecule to neutralize reactive oxygen species (ROS) can be evaluated through various in vitro assays. For derivatives of this compound, the focus has been on their ability to scavenge free radicals.

Free Radical Scavenging Assays (e.g., ABTS, DPPH)

Free radical scavenging is a primary mechanism of antioxidant action. The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) and 2,2-diphenyl-1-picrylhydrazyl (DPPH) assays are common spectrophotometric methods used to evaluate this activity. In these assays, the ability of a compound to donate a hydrogen atom or an electron to the stable radicals, ABTS•+ or DPPH•, results in a measurable color change.

Studies on various thiophene-acetamide and thiophene-carboxamide derivatives demonstrate a range of antioxidant activities. For instance, a study on novel thiophene-2-carboxamide derivatives revealed that their antioxidant efficacy, when tested using the ABTS method, is significantly influenced by the substituents on the thiophene ring. nih.gov Specifically, 3-amino thiophene-2-carboxamide derivatives showed the highest antioxidant activity, with inhibition percentages ranging from 46.9% to 62.0%. nih.gov In contrast, 3-hydroxy derivatives showed moderate activity (28.4%–54.9%), and 3-methyl derivatives exhibited the lowest activity (12.0%–22.9%). nih.gov

In one study, the antioxidant potential of N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide was evaluated using the ABTS radical cation decolorization assay, which confirmed the compound possesses moderate free radical scavenging activity. acs.org Another investigation involving (N-(2-(4-methylpiperazine-1-carbonyl) thiophen-3-yl)-2-(piperazin-1-yl) acetamide hydrochloride derivatives found that at a concentration of 400µg/ml, the compounds exhibited over 90% scavenging of the DPPH free radical, an activity comparable to the standard, ascorbic acid. ijnrd.org

These findings suggest that the core structure, consisting of a thiophene ring linked to an acetamide group, is amenable to modifications that can enhance its antioxidant properties. The presence of electron-donating groups, such as amino substituents, appears to be particularly favorable for this activity.

| Compound Type | Substituent at Position 3 | Antioxidant Activity (% Inhibition) | Reference |

|---|---|---|---|

| Thiophene-2-carboxamide | Amino Group | 46.9% - 62.0% | nih.gov |

| Thiophene-2-carboxamide | Hydroxy Group | 28.4% - 54.9% | nih.gov |

| Thiophene-2-carboxamide | Methyl Group | 12.0% - 22.9% | nih.gov |

| N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide | - | Moderate Activity | acs.org |

Metal Chelating Properties

The ability of compounds to chelate transition metal ions, such as iron (Fe²⁺) and copper (Cu²⁺), is another important antioxidant mechanism. By binding to these metals, a chelating agent can prevent them from participating in Fenton-type reactions, which generate highly destructive hydroxyl radicals.

Based on a comprehensive review of the available scientific literature, there is no specific data regarding the metal chelating properties of this compound or its closely related derivatives. Further research is required to investigate this potential antioxidant mechanism for this class of compounds.

Antinociceptive and Analgesic Effects

Compounds containing a thiophene ring are recognized for their diverse pharmacological activities, including anti-inflammatory and analgesic effects. mdpi.com The antinociceptive (pain-relieving) properties of thiophene derivatives have been investigated in various animal models of pain.

Research on acetylenic thiophene derivatives demonstrated significant antinociceptive effects in chemical-induced pain models, such as the acetic acid-induced writhing test and the capsaicin-induced pain test. researchgate.net The mechanism of action for some of these derivatives appears to be mediated by opioidergic receptors, as the analgesic effect was reversed by the opioid antagonist, naloxone. researchgate.net

In a more recent study, a thiophene derivative synthesized as an analog of the NSAID tinoridine was evaluated for its antinociceptive activity. nih.gov At doses of 50 and 100 mg/kg, the compound significantly reduced abdominal contortions in the acetic acid test and decreased paw licking time in both the early (neurogenic) and late (inflammatory) phases of the formalin test. nih.gov Furthermore, it increased the pain latency time in the hot plate test, a model of central thermal pain. nih.gov These results indicate that thiophene-based structures can modulate pain through both peripheral and central mechanisms. While these studies were not performed on this compound itself, they establish a strong precedent for the potential analgesic activity of this structural class.

Enzyme Inhibition Studies (Beyond Anti-inflammatory Targets)

The inhibition of specific enzymes is a key strategy in the development of therapeutic agents. Beyond their anti-inflammatory potential, which often involves the inhibition of cyclooxygenase (COX) enzymes, thiophene-acetamide derivatives have been explored as inhibitors of other metabolic enzymes.

Alpha-Amylase Inhibition

Alpha-amylase is a key digestive enzyme that breaks down complex carbohydrates into simple sugars. Inhibiting this enzyme can delay carbohydrate digestion and absorption, leading to a reduction in postprandial blood glucose levels. This makes α-amylase inhibitors a valuable therapeutic target for managing type 2 diabetes.

Several studies have highlighted the potential of thiophene derivatives as α-amylase inhibitors. For example, a series of 6-bromo-8-iodo-2-phenyl-substituted quinazoline (B50416) derivatives, which can be considered structurally distinct but functionally relevant, showed potent dual inhibition of both α-amylase and α-glucosidase. nih.gov One derivative exhibited an α-amylase inhibitory IC₅₀ value of 1.18 ± 0.06 μM, which was more potent than the standard drug acarbose (B1664774) (IC₅₀ = 2.92 ± 0.02 μM) in the same assay. nih.gov Another derivative in the study showed strong α-amylase inhibition with an IC₅₀ of 0.64 ± 0.01 μM. nih.gov

The potential for α-amylase inhibition is not limited to complex fused systems. Studies on various plant extracts and isolated compounds demonstrate a wide range of IC₅₀ values, highlighting that diverse molecular scaffolds can interact with this enzyme. nih.govvnu.edu.vnresearchgate.netresearchgate.net The thiophene acetamide core of this compound presents a unique scaffold that warrants investigation for this particular enzymatic inhibition.

| Compound/Extract | IC₅₀ (µM or mg/mL) | Reference |

|---|---|---|

| 6-Bromo-8-iodo-2-phenyl-substituted quinazoline derivative | 1.18 ± 0.06 µM | nih.gov |

| 6-Iodo-2-(4-fluorophenyl)-substituted quinazoline derivative | 0.64 ± 0.01 µM | nih.gov |

| Acarbose (Standard) | 2.92 ± 0.02 µM | nih.gov |

| Polygonum hydropiper n-hexane leaf extract | 1.03 mg/mL | nih.gov |

| 3α-acetyl-20S,24S-epoxydammarane-25-ol | 100.64 ± 3.6 µg/mL | vnu.edu.vn |

Myeloperoxidase Inhibition

Myeloperoxidase (MPO) is a heme-containing enzyme found predominantly in neutrophils. It plays a role in host defense by producing hypochlorous acid (a potent microbicidal agent). However, excessive MPO activity is also linked to tissue damage in a variety of inflammatory diseases, including atherosclerosis and neurodegenerative disorders, making it an attractive therapeutic target.

A thorough search of the scientific literature did not yield specific data on the myeloperoxidase inhibitory activity of this compound or its direct structural analogs. Research in this area has identified other sulfur-containing heterocyclic compounds, such as thioxo-dihydroquinazolin-ones, as novel MPO inhibitors, but these are structurally distinct from the thiophene-acetamide class. Therefore, the potential for this compound and its derivatives to act as MPO inhibitors remains an open area for future investigation.

Elastase Inhibition

A computational study aimed at identifying new elastase inhibitors explored a library of acetamide derivatives. nih.gov This screening led to the identification of an N-substituted-1H-benzimidazol-2-yl]thio]acetamide chemotype as a promising scaffold for developing new elastase-targeting agents. nih.gov From this series, one compound, N-(2-chloro-4-methylphenyl)-2-[[1-[(3,5-dimethylphenyl)methyl]-1H-benzimidazol-2-yl]thio]acetamide, demonstrated a notable inhibitory effect against porcine pancreatic elastase (PPE), suggesting that acetamide-based structures can be effectively tailored for elastase inhibition. nih.gov

The active site of elastase features a catalytic triad (B1167595) (Ser, His, and Asp) and is characterized by sub-pockets that accommodate inhibitor molecules. nih.gov The development of non-peptide inhibitors, such as those based on an acetamide framework, is a key area of research. Sivelestat, an approved drug for treating inflammatory syndromes, acts as a competitive inhibitor of neutrophil elastase, highlighting the clinical relevance of targeting this enzyme. nih.gov Although specific data for this compound is absent, the established activity of other complex acetamide derivatives warrants further investigation into its potential as an elastase inhibitor.

| Compound | Target Enzyme | IC50 (µM) | Reference |

|---|---|---|---|

| N-(2-chloro-4-methylphenyl)-2-[[1-[(3,5-dimethylphenyl)methyl]-1H-benzimidazol-2-yl]thio]acetamide | Porcine Pancreatic Elastase (PPE) | 60.4 ± 1.98 | nih.gov |

| Oleanolic acid (Standard) | Porcine Pancreatic Elastase (PPE) | 25.7 ± 1.38 | nih.gov |

Antiviral Activity (e.g., insights from acetamidechalcone derivatives for SARS-CoV-2)

The thiophene and acetamide scaffolds are present in various compounds investigated for antiviral properties. The emergence of novel viral threats, such as Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), has accelerated the search for new antiviral agents. ijnc.irsemanticscholar.org Chalcones, a class of compounds that are precursors to flavonoids, and their derivatives have shown promise in this area. ijnc.irnih.govtaylorfrancis.com

Notably, research has focused on the potential of chalcone (B49325) derivatives to inhibit key viral enzymes essential for the replication of SARS-CoV-2. nih.govnih.govnih.gov Several studies have demonstrated that chalcone derivatives can act as inhibitors of the SARS-CoV-2 main protease (3CLpro) and the papain-like protease (PLpro), both of which are critical for the viral life cycle. nih.govtaylorfrancis.com For instance, certain alkylated chalcones have exhibited significant suppressive effects on these cysteine proteases. nih.gov A library of chalcone derivatives was computationally screened to identify potential 3CLpro inhibitors, revealing that these compounds could establish high binding affinities with the enzyme. nih.gov

Furthermore, newly synthesized chalcone derivatives have been evaluated for their activity against SARS-CoV-2, with some compounds demonstrating high efficacy at low concentrations. nih.govnih.gov These studies highlight the potential of the chalcone structure in designing new and active compounds against SARS-CoV-2. nih.gov The antiviral activity of these compounds is often dose-dependent, and modifications to the chalcone structure can lead to promising candidates for the treatment of COVID-19. nih.govnih.gov The insights gained from acetamide-chalcone hybrids and other chalcone derivatives suggest that the incorporation of an acetamide moiety into a thiophene-based structure could be a viable strategy for developing novel antiviral agents.

| Compound Type | Target | Reported Activity | Reference |

|---|---|---|---|

| Alkylated Chalcones | SARS-CoV 3CLpro & PLpro | IC50 values of 11.4 µM (3CLpro) and 1.2 µM (PLpro) | nih.gov |

| Ciprofloxacin-chalcone hybrid | SARS-CoV-2 3CLpro | IC50 value of 0.6 µM in Vero cells | researchgate.net |

| Newly Synthesized Chalcone Derivatives (Compounds 6, 7, 9, 16) | SARS-CoV-2 | Highly effective at 1.60 µg/mL | nih.govnih.gov |

Other Reported Biological Activities of Thiophene/Acetamide Scaffolds (e.g., antiparasitic, anticonvulsant, anticancer as a class of compounds)

The thiophene and acetamide moieties are privileged structures in medicinal chemistry, forming the core of many compounds with a wide array of biological activities. nih.govnih.gov

Antiparasitic Activity Thiophene-containing compounds have been reported to exhibit potent inhibitory efficacy against urease, an enzyme crucial for the survival of certain pathogenic bacteria and fungi. frontiersin.org A series of morpholine-thiophene hybrid thiosemicarbazones were synthesized and evaluated as urease inhibitors. Many of these compounds showed outstanding inhibition, with IC₅₀ values significantly lower than the standard inhibitor, thiourea. For example, 2-(1-(5-chlorothiophen-2-yl)ethylidene)-N-(2-morpholinoethyl)hydrazinecarbothioamide was identified as a potent uncompetitive inhibitor of urease. frontiersin.org This demonstrates the potential of the thiophene scaffold in the design of agents targeting parasitic and microbial infections.

| Compound | IC50 (µM) | Reference |

|---|---|---|

| 2-(1-(5-chlorothiophen-2-yl)ethylidene)-N-(2-morpholinoethyl)hydrazinecarbothioamide (5g) | 3.80 ± 1.9 | frontiersin.org |

| Compound 5c | 4.00 ± 2.4 | frontiersin.org |

| Compound 5a | 4.94 ± 2.7 | frontiersin.org |

| Thiourea (Standard) | 22.31 ± 0.03 | frontiersin.org |

Anticonvulsant Activity The thiophene ring is a key pharmacophoric fragment in several compounds with anticonvulsant activity. nih.gov Structure-activity relationship (SAR) studies have revealed that incorporating an acetamide moiety can enhance anticonvulsant effects. nih.gov For instance, in a series of pyrrolidine-2,5-dione derivatives, replacing a methylene (B1212753) linker with an acetamide fragment was found to extend anticonvulsant activity in both the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. nih.gov Similarly, S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine have been synthesized and shown to possess moderate anticonvulsant activity. researchgate.netjapsonline.com The compound N-(4-bromophenyl)-2-((4,6-dimethylpyrimidin-2-yl)thio)acetamide was the most active in this series, significantly extending the latency period and reducing the duration of seizures in animal models. researchgate.netjapsonline.com

| Compound | Test Model | Observed Effect | Reference |

|---|---|---|---|

| N-(4-bromophenyl)-2-((4,6-dimethylpyrimidin-2-yl)thio)acetamide | Pentylenetetrazole-induced seizures (rats) | Extended latency period by 3.4 times | researchgate.netjapsonline.com |

| Reduced seizure duration by 2.2 times |

Anticancer Activity The thiophene scaffold is extensively explored for the development of novel anticancer agents. nih.govmdpi.comnih.gov Thiophene derivatives can target a variety of cancer-specific proteins and signaling pathways. nih.gov For example, compounds incorporating a tetrahydrobenzo[b]thiophene scaffold have been investigated as antimitotic agents that inhibit tubulin polymerization. nih.gov One such derivative, 1-benzyl-3-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)urea (BU17), was identified as a potent compound with broad-spectrum antitumor activity, inducing apoptosis and cell cycle arrest in cancer cell lines. nih.gov

Thiophene carboxamide scaffolds have also emerged as promising for anticancer drug design. nih.govmdpi.com Derivatives have shown cytotoxicity against various cancer cell lines, including breast, colon, and melanoma. nih.gov The antiproliferative effects are often achieved through mechanisms like caspase activation and mitochondrial depolarization. nih.gov Fused thiophene derivatives, such as thienopyrimidines, have also demonstrated efficacy as anticancer agents by acting as kinase inhibitors. mdpi.com

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 1-benzyl-3-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)urea (BU17) | A549 (Lung) | Data not specified, but identified as most potent | nih.gov |

| Chloro derivative 3b (thienopyrimidine series) | HepG2 (Liver) | 3.105 ± 0.14 | mdpi.com |

| Chloro derivative 3b (thienopyrimidine series) | PC-3 (Prostate) | 2.15 ± 0.12 | mdpi.com |

| Thiophene Carboxamide (MB-D2) | MCF-7 (Breast) | ~50-100 (concentration for significant effect) | nih.gov |

| HT-29 (Colon) | ~75-100 (concentration for significant effect) |

Structure Activity Relationship Sar Studies

Impact of the N-(4-ethylphenyl) Moiety on Biological Activities

The substitution pattern on the N-phenyl ring is a critical determinant of the biological activity in N-phenylacetamide derivatives. The presence of substituents can influence the molecule's electronic properties, lipophilicity, and steric profile, all of which affect its ability to bind to target receptors or enzymes.

In related series of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, the type of substituent at the 3-position of the anilide moiety was found to be closely connected with their anticonvulsant activity. nih.gov Specifically, derivatives with a 3-(trifluoromethyl)anilide showed notable activity in maximal electroshock (MES) seizures, while many of the corresponding 3-chloroanilide analogs were inactive. nih.gov This highlights the profound impact of the electronic nature of the substituent on the phenyl ring on the resulting pharmacological effect.

Furthermore, research on other acetamide (B32628) derivatives has demonstrated that the electronic properties of substituents on the phenyl ring can influence a range of biological activities, including antimicrobial and antifungal actions. For instance, in a series of 2-(4-(benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(aryl)acetamide derivatives, compounds with difluorophenyl and isopropylphenyl substituents showed good activity against gram-positive bacteria, while those with thiazolyl and chloropyridinyl substituents were effective against fungi. nih.gov

| Compound Series | Substituent on Phenyl Ring | Observed Biological Activity | Reference |

|---|---|---|---|

| N-phenyl-2-(4-phenylpiperazin-1-yl)acetamides | 3-(Trifluoromethyl) | Anticonvulsant activity in MES seizures | nih.gov |

| N-phenyl-2-(4-phenylpiperazin-1-yl)acetamides | 3-Chloro | Largely inactive in anticonvulsant screens | nih.gov |

| 2-(4-(benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(aryl)acetamides | 3,5-Difluorophenyl | Good activity against gram-positive bacteria | nih.gov |

| 3-Isopropylphenyl | |||

| 2-(4-(benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(aryl)acetamides | Thiazol-2-yl | Good activity against fungi | nih.gov |

| 6-Chloropyridin-2-yl |

In a series of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, the presence and nature of substituents on the anilide moiety were critical for anticonvulsant activity. nih.gov While this study focused on different positions, it underscores the sensitivity of the N-phenyl ring to substitution. Generally, increasing the alkyl chain length can enhance lipophilicity, which may improve membrane permeability but can also lead to increased metabolic breakdown or non-specific binding. The ethyl group in the title compound represents a balance between providing some lipophilic character without being overly bulky, which could sterically hinder receptor interaction.

Significance of the 2-(2-Thienyl)acetamido Group in Biological Action

The 2-(2-thienyl)acetamido moiety is another cornerstone of the molecule's biological profile, with the thiophene (B33073) ring itself being a well-recognized pharmacophore.

Thiophene and its derivatives are known to exhibit a wide array of pharmacological activities, including anticancer, antioxidant, antimicrobial, and anti-inflammatory properties. impactfactor.org The thiophene ring is a bioisostere of the phenyl ring but possesses distinct electronic and physicochemical properties that can offer advantages in drug design.

In a study of novel thiophene derivatives, several compounds demonstrated significant anticancer and antioxidant activities. impactfactor.org Specifically, compounds were tested against a panel of 60 cancer cell lines, with some showing potent activity. impactfactor.org This suggests that the thiophene moiety in N-(4-ethylphenyl)-2-(2-thienyl)acetamide could contribute to a range of biological effects. A study on N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide revealed moderate antioxidant and significant antimicrobial activities, further highlighting the potential of the thiophene group. acs.org

| Compound/Derivative Type | Observed Biological Activity | Reference |

|---|---|---|

| Novel thiophene derivatives (RAA series) | Anticancer and antioxidant activity | impactfactor.org |

| N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide | Moderate antioxidant, significant antimicrobial activity | acs.org |

| General thiophene derivatives | Antifungal, antimicrobial, antileishmanial, anxiolytic, anti-inflammatory, antiplatelet, antiandrogenic, and anti-diabetic activities | impactfactor.org |

While the thiophene ring in this compound is unsubstituted, studies on related structures indicate that substitutions on this ring can fine-tune the biological activity. In a series of N-(thiophen-2-yl) nicotinamide (B372718) derivatives, various substituents on the thiophene ring led to a range of fungicidal activities. mdpi.com For example, compounds with different ester and amide groups on the thiophene ring showed varying levels of efficacy against cucumber downy mildew. This demonstrates that the thiophene ring's electronic and steric properties can be modulated to enhance specific biological actions.

Role of the Acetamide Linkage in Modulating Bioactivity

The amide bond is a key feature in many biologically active compounds. nih.gov In a study of N-phenyl-acetamide sulfonamides, the acetamide linkage was part of the core structure of novel non-hepatotoxic analgesic candidates. researchgate.net The orientation and flexibility of this linker can dictate the spatial relationship between the two aromatic rings, which is often a critical factor for fitting into a binding pocket.

Furthermore, in a series of substituted acetamide derivatives, the acetamide core was essential for butyrylcholinesterase inhibition, a target for Alzheimer's disease therapy. nih.gov The ability of the amide group's nitrogen and oxygen atoms to act as hydrogen bond donors and acceptors, respectively, is a key aspect of its role in molecular recognition by biological targets. The anti-conformation of the amide group in N-(4-bromophenyl)-2-(2-thienyl)acetamide, a related compound, allows for the formation of linear supramolecular chains via N—H⋯O hydrogen bonding, indicating the importance of this linkage in intermolecular interactions. molport.com

Comparative SAR Analysis with Other Heterocyclic and Amide Scaffolds

The biological activity of this compound is significantly influenced by the nature of its constituent parts: the N-aryl group, the acetamide linker, and the heterocyclic ring. Understanding the structure-activity relationships (SAR) that arise from modifications to these components is crucial for the design of new analogs with potentially enhanced or more specific activities. This section provides a comparative analysis of how replacing the thiophene ring with other heterocycles or altering the amide scaffold impacts biological outcomes, based on findings from various research studies.

Heterocyclic Ring Modifications: Thiophene vs. Furan (B31954) and Pyrrole (B145914)

Research comparing amide derivatives of furan-2-carboxylic acid and thiophene-2-carboxylic acid has provided direct insights into the influence of these heterocycles on biological activity. A study by Malinowski et al. investigated the lipophilicity and acute toxicity (LD50) of a series of N-aryl furan-2-carboxamides and their corresponding thiophene-2-carboxamide analogs. mdpi.com The results indicated a clear correlation between the type of heterocycle and the compound's properties. In general, the thiophene analogs displayed different lipophilicity profiles compared to their furan counterparts, which in turn affected their toxicological profiles. mdpi.com

The following table summarizes the comparative data for selected N-aryl amide derivatives of furan and thiophene, highlighting the differences in their measured lipophilicity (log k) and acute toxicity (LD50).

Interactive Data Table: Comparative Properties of N-Aryl Furan and Thiophene Amides

| Compound ID | Heterocyclic Ring | N-Aryl Substituent | log k (Lipophilicity) | LD50 (mg/kg) |

| F1 | Furan | 3-triazolo | -0.32 | 2100 |

| T1 | Thiophene | 3-triazolo | -0.11 | 1800 |

| F2 | Furan | 5-methyl-2-pyridyl | 0.23 | 1250 |

| T2 | Thiophene | 5-methyl-2-pyridyl | 0.35 | 1000 |

| F3 | Furan | 4-methoxyphenyl | 0.44 | 1100 |

| T3 | Thiophene | 4-methoxyphenyl | 0.58 | 850 |

| F4 | Furan | 4-fluorophenyl | 0.51 | 1000 |

| T4 | Thiophene | 4-fluorophenyl | 0.67 | 750 |

| F5 | Furan | 4-bromophenyl | 0.78 | 850 |

| T5 | Thiophene | 4-bromophenyl | 1.00 | 500 |

| F6 | Furan | 4-iodophenyl | 1.04 | 700 |

| T6 | Thiophene | 4-iodophenyl | 1.29 | 400 |

Data sourced from Malinowski et al. (2018). mdpi.com

The data reveals a consistent trend: for each pair of analogs, the thiophene derivative exhibits higher lipophilicity (higher log k) and greater acute toxicity (lower LD50) than the corresponding furan derivative. mdpi.com This suggests that the sulfur atom in the thiophene ring contributes to an increase in lipophilicity, which may facilitate membrane passage and interaction with biological targets, but also potentially lead to higher toxicity. The study established a quantitative structure-activity relationship (QSAR) where biological activity was correlated with structural parameters, confirming that the choice between furan and thiophene is a critical factor in molecular design. mdpi.com

While direct comparative studies for pyrrole analogs of this compound are less common in the literature, general principles of heterocyclic chemistry allow for some inferences. Pyrrole, with its nitrogen heteroatom, has different electronic and hydrogen-bonding capabilities compared to thiophene (sulfur) and furan (oxygen). These differences are known to influence receptor binding and metabolic stability.

Amide Scaffold Modifications

The amide linkage is another key area for SAR exploration. Modifications to the amide bond, such as N-alkylation or replacement with bioisosteric groups, can profoundly affect a compound's activity. For instance, studies on aryl acetamides have shown that the presence and nature of substituents on the amide nitrogen are crucial for potency. nih.gov In a series of triazolopyridazines, acetamide derivatives were found to have improved potency over their urea (B33335) counterparts, indicating the importance of the specific linkage. nih.gov

Furthermore, the nature of the group attached to the carbonyl of the acetamide is critical. In the case of this compound, the thienyl-methyl group dictates the spatial arrangement and electronic properties of the molecule. Replacing this with other heterocyclic or aryl groups would fundamentally alter the SAR. For example, the synthesis of N-aryl-2-(3-oxo-1,4-benzothiazin-2-yl)acetamide introduces a much larger, more complex heterocyclic system, which would interact with biological targets in a completely different manner. researchgate.net

Mechanistic Investigations of Biological Action

Molecular Targets and Binding Interactions Revealed by Computational and Experimental Methods

There is currently no publicly available research detailing the specific molecular targets of N-(4-ethylphenyl)-2-(2-thienyl)acetamide. While computational docking studies and experimental binding assays are standard methods to identify such targets, the results of any such studies on this particular compound have not been published.

Enzyme Active Site Interactions and Inhibition Mechanisms

No studies have been identified that investigate the interactions of this compound with enzyme active sites or elucidate any potential inhibition mechanisms. Research on other acetamide (B32628) derivatives has shown potential for enzyme inhibition, such as with cyclooxygenase (COX) enzymes, but these findings are not directly applicable to the specific compound . nih.govnih.gov

Receptor Binding and Modulation

There is no available data on the binding affinity or modulatory effects of this compound on any specific receptors.

Cellular Pathways and Signaling Cascades Modulated by Thienyl-Acetamides

The effect of this compound on cellular pathways and signaling cascades has not been characterized in the scientific literature.

Biochemical Cascade Modulation (e.g., inflammatory pathways)

While some acetamide derivatives have been investigated for their potential to modulate inflammatory pathways, no such studies have been conducted specifically on this compound. wikipedia.org For example, N-(2-hydroxy phenyl) acetamide has been shown to inhibit inflammation-related cytokines. wikipedia.org However, these findings cannot be directly extrapolated to the subject compound.

In Vitro Kinetic Studies for Elucidating Inhibition Mechanisms

No in vitro kinetic studies for this compound have been published. Such studies are crucial for determining the nature of enzyme inhibition (e.g., competitive, non-competitive, or uncompetitive) and for quantifying the inhibitory potency (e.g., Kᵢ and IC₅₀ values). While related acetamide derivatives have undergone such analysis for enzymes like butyrylcholinesterase, this information is not available for this compound. mdpi.com

Future Research Directions and Therapeutic Prospects

Rational Design and Synthesis of Advanced N-(4-ethylphenyl)-2-(2-thienyl)acetamide Analogues with Enhanced Potency and Selectivity

The foundational step in elevating a hit compound to a lead candidate involves meticulous rational design and synthesis of analogues to enhance biological activity and selectivity. For this compound, a systematic structure-activity relationship (SAR) study is paramount. This involves modifying the three key components of the molecule: the 4-ethylphenyl group, the 2-thienyl moiety, and the acetamide (B32628) linker.

Key Structural Modifications and Rationale:

The N-(4-ethylphenyl) Ring: The ethyl group at the para-position can be varied in terms of size, lipophilicity, and electronic properties. Introducing substituents such as halogens (F, Cl, Br), methoxy (B1213986) groups, or small alkyl chains could significantly influence binding affinity and metabolic stability. Research on related acetamide derivatives has shown that such modifications can have a profound impact on potency. nih.gov

The 2-Thienyl Ring: The thiophene (B33073) ring is a versatile heterocycle in medicinal chemistry. Its positions can be substituted to probe for additional interactions with a target protein. For instance, adding halogens or other functional groups to the 4- or 5-position of the thiophene ring could enhance target engagement, a strategy successfully employed in the design of other thiophene-containing compounds. nih.gov

The Acetamide Linker: The amide bond and the adjacent methylene (B1212753) bridge are crucial for the molecule's conformation. While often conserved, minor modifications, such as introducing alkyl groups on the methylene carbon, could restrict conformational flexibility, potentially locking the molecule into a more bioactive conformation.

The synthesis of these analogues can be achieved through established chemical routes. A common method involves the reaction of a substituted aniline (B41778) (e.g., 4-ethylaniline) with a substituted thienylacetyl chloride in a suitable solvent. nih.gov This straightforward approach allows for the generation of a diverse set of analogues for biological screening.

Table 1: Proposed Analogues of this compound and Design Rationale

| Modification Area | Proposed Substituent/Change | Rationale for Improved Potency/Selectivity |

|---|---|---|

| N-Phenyl Ring | Replace 4-ethyl with 4-fluoro, 4-chloro | Modulate electronic properties and metabolic stability. |

| Replace 4-ethyl with 4-methoxy | Introduce hydrogen bond accepting capability. | |

| Replace 4-ethyl with 4-trifluoromethyl | Alter lipophilicity and electronic pull. | |

| Thiophene Ring | Add a bromine or iodine at the 5-position | Introduce lipophilic interactions and potential halogen bonding. nih.gov |

| Add a pyridine (B92270) or benzene (B151609) at the 5-position | Explore larger hydrophobic pockets in the binding site. nih.gov |

| Acetamide Linker | Introduce a methyl group on the methylene linker | Restrict conformational flexibility to favor a bioactive pose. |

Exploration of Novel Biological Targets for this compound and its Derivatives

A critical aspect of future research is the identification of the specific biological targets through which this compound and its derivatives exert their effects. The structural motifs present in the molecule suggest several potential target classes. Thiophene and acetamide derivatives have been reported to possess a wide range of biological activities, providing a logical basis for screening against various targets.

Potential therapeutic areas and targets for investigation include:

Neurodegenerative Diseases: Acetamide derivatives have been explored as inhibitors of butyrylcholinesterase (BChE), a target relevant to Alzheimer's disease. nih.gov Screening this compound analogues against both acetylcholinesterase (AChE) and BChE could reveal potential for development as neurotherapeutics.

Oncology: Numerous acetamide-based compounds have been investigated as anticancer agents. nih.govresearchgate.net Some act by inhibiting tubulin polymerization, a mechanism employed by successful chemotherapy drugs. nih.gov Screening against a panel of cancer cell lines, such as those for melanoma, pancreatic cancer, or leukemia, could uncover antiproliferative activity. nih.gov

Pain and Inflammation: The Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key player in pain signaling, has been successfully targeted by molecules containing a thienyl moiety. nih.gov Evaluating the compound and its derivatives for agonist or antagonist activity at TRPV1 and other TRP channels could open avenues for developing novel analgesics.

Infectious Diseases: The search for new antimicrobials is a global health priority. Thiophene-containing structures have been investigated for activity against various pathogens, including Mycobacterium tuberculosis. nih.gov

Table 2: Potential Biological Targets for Screening

| Target Class | Specific Example(s) | Therapeutic Rationale | Supporting Evidence from Related Compounds |

|---|---|---|---|

| Enzymes | Butyrylcholinesterase (BChE), Tubulin | Alzheimer's Disease, Cancer | nih.govnih.gov |

| Ion Channels | TRPV1 | Pain, Inflammation | nih.gov |

| Various | Mycobacterium tuberculosis targets | Tuberculosis | nih.gov |

Application of Combinatorial Chemistry for Structural Diversification

To efficiently explore the chemical space around the this compound scaffold, combinatorial chemistry presents a powerful strategy. This approach allows for the rapid synthesis of a large, organized collection, or "library," of related compounds. By systematically combining different building blocks, researchers can generate extensive data for SAR studies. nih.gov

A potential combinatorial library could be constructed by varying two key inputs in the synthesis:

Aniline Derivatives: A diverse set of commercially available anilines with various substituents (e.g., different alkyl groups, halogens, ethers, nitriles) at different positions on the phenyl ring.

Thienylacetic Acid Derivatives: A collection of 2-thienylacetic acids bearing different substituents on the thiophene ring.

The synthesis could be performed in parallel, for example, using multi-well plates, to expedite the creation of hundreds or thousands of unique analogues. High-throughput screening (HTS) of these libraries against identified biological targets would then quickly identify "hit" compounds with improved activity profiles, which can be selected for further optimization. researchgate.net

Development of Structure-Based Drug Design Strategies for Lead Optimization

Once a promising hit and its biological target are identified, structure-based drug design (SBDD) becomes an indispensable tool for the hit-to-lead optimization phase. nih.gov SBDD relies on knowledge of the three-dimensional structure of the target protein, typically obtained through X-ray crystallography or cryo-electron microscopy, in complex with the inhibitor.

The SBDD process for this compound would involve:

Molecular Docking: Computational docking simulations would be used to predict the binding mode of the compound within the active site of its target protein. These models can highlight key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding. nih.gov

Lead Optimization: The insights from docking studies guide the design of new analogues with modifications aimed at improving these interactions. For example, if the model shows an unoccupied hydrophobic pocket near the ethylphenyl group, analogues with larger alkyl groups could be synthesized to fill this pocket and increase potency. nih.govyoutube.com

Iterative Design Cycle: SBDD is an iterative process. Newly synthesized compounds are tested for biological activity, and co-crystal structures of the most promising analogues are determined. This new structural information then feeds back into the next round of design, creating a cycle of continuous improvement that drives the optimization of potency, selectivity, and drug-like properties. youtube.com

Through these advanced research and development strategies, the this compound scaffold holds considerable promise for the discovery of novel therapeutic agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.